(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a unique arrangement of phenyl, phosphane, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxazole Rings: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Phosphane Coupling: The phenylphosphanediyl linkage can be formed through a coupling reaction involving a phosphane precursor and the phenylene groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphane group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions could target the oxazole rings or the phenyl groups, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reagents such as halogens or nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution could introduce nitro or halogen groups to the phenyl rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure might be exploited in the design of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used as a probe to study biological processes involving phosphane or oxazole groups.
Industry
Polymer Science: Incorporation into polymers to impart specific properties such as flame retardancy or thermal stability.
Electronics: Potential use in the development of organic electronic devices.
Mechanism of Action
The mechanism by which (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. For example, as a ligand in catalysis, it might coordinate to a metal center, facilitating the activation of substrates through electronic and steric effects. In biological systems, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-methyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) lies in its specific arrangement of phenyl, phosphane, and oxazole groups, which might confer distinct electronic, steric, and reactivity properties compared to similar compounds.
Properties
Molecular Formula |
C36H29N2O2P |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
phenyl-bis[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane |
InChI |
InChI=1S/C36H29N2O2P/c1-4-14-26(15-5-1)31-24-39-35(37-31)29-20-10-12-22-33(29)41(28-18-8-3-9-19-28)34-23-13-11-21-30(34)36-38-32(25-40-36)27-16-6-2-7-17-27/h1-23,31-32H,24-25H2/t31-,32-/m1/s1 |
InChI Key |
RMUAXNNRJVEFSH-ROJLCIKYSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=N[C@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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